3-[(2-Methylphenyl)methoxy]pyridin-2-amine
Description
3-[(2-Methylphenyl)methoxy]pyridin-2-amine is a pyridine derivative featuring a 2-aminopyridine core substituted at the 3-position with a (2-methylphenyl)methoxy group. This benzyl ether moiety introduces steric bulk and electron-donating effects due to the methyl group on the aromatic ring.
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-2-3-6-11(10)9-16-12-7-4-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKFEARVHLZPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methoxy]pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-methylphenylmethanol in the presence of a base, followed by the introduction of an amine group. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)methoxy]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.
Substitution: Various nucleophiles, DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
1. Anti-inflammatory Activity
Research indicates that derivatives of pyridine compounds, including 3-[(2-Methylphenyl)methoxy]pyridin-2-amine, exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyridine derivatives that demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The compound's ability to modulate these pathways suggests potential use in treating inflammatory diseases .
Table 1: Inhibitory Effects of Pyridine Derivatives on COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Research into pyridine derivatives has shown that certain modifications can enhance their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interference with cell signaling pathways .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A detailed study focused on synthesizing a series of pyridine derivatives, including this compound, assessing their anti-inflammatory and anticancer activities through in vitro assays. The findings revealed that specific structural modifications led to improved efficacy against cancer cell lines compared to established drugs .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure–activity relationships of pyridine derivatives indicated that the presence of electron-donating groups significantly enhances anti-inflammatory activity. The study systematically varied substituents on the pyridine ring and evaluated their biological effects, providing insights into optimizing the pharmacological profile of compounds like this compound .
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff Bases of 2-Aminopyridine
Schiff bases derived from 2-aminopyridine and substituted benzaldehydes (e.g., N-(4-methylbenzylidene)pyridin-2-amine) exhibit antimicrobial activity against S. aureus and E. coli . Unlike 3-[(2-Methylphenyl)methoxy]pyridin-2-amine, these compounds feature an imine (-C=N-) linkage instead of an ether (-O-). Key differences include:
- Stability : Schiff bases are prone to hydrolysis under acidic or aqueous conditions, whereas the ether linkage in the target compound is more chemically stable .
- Biological Activity : Schiff bases show concentration-dependent growth inhibition, but their efficacy is solvent-dependent (e.g., DMF vs. dioxane) . The target compound’s ether group may improve lipid solubility, enhancing membrane permeability.
Halogenated Analogs: 3-[(3,4-Dichlorobenzyl)oxy]pyridin-2-amine
This compound substitutes the 2-methylphenyl group with a 3,4-dichlorophenyl moiety . Key comparisons:
- Electronic Effects : Chlorine is electron-withdrawing, reducing electron density on the pyridine ring. This contrasts with the electron-donating methyl group in the target compound, which may favor interactions with electron-deficient biological targets.
- Safety : The dichloro derivative has associated hazards (e.g., respiratory irritation), whereas the methyl-substituted analog may offer a safer profile, though toxicity data are lacking .
Methoxy-Substituted Pyridines: 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine
This compound features a methoxy group at position 3 and a trifluoromethyl group at position 5 . Comparisons include:
- Electronic Effects : The methoxy group donates electrons via resonance, while the trifluoromethyl group withdraws electrons inductively. In contrast, the target compound’s benzyl ether donates electrons through the methylphenyl group, creating a more electron-rich pyridine ring.
- Bioactivity : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for metabolic stability. The target compound’s benzyl group may offer similar stability but with distinct steric interactions .
Simpler Pyridine Derivatives: 3-Methoxy-6-methylpyridin-2-amine
Key distinctions:
- Solubility : The absence of a bulky benzyl group likely increases aqueous solubility compared to this compound.
- Synthetic Accessibility : Smaller substituents simplify synthesis, but the benzyl ether in the target compound may provide better binding affinity in receptor-ligand interactions .
Comparative Data Table
Key Research Findings and Implications
- Antimicrobial Potential: The antimicrobial activity of Schiff bases (e.g., ) suggests that this compound could be modified to enhance solubility or stability for similar applications.
- Electronic Tuning : Substituents like trifluoromethyl or chloro groups () demonstrate how electronic modulation impacts bioactivity, guiding the design of derivatives with optimized target binding.
- Safety Considerations : Halogenated analogs () highlight the need for toxicity profiling, favoring less electronegative substituents like methyl for safer drug candidates.
Biological Activity
3-[(2-Methylphenyl)methoxy]pyridin-2-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a pyridine ring substituted with a methoxy group and a 2-methylphenyl moiety, suggests various interactions with biological targets. This article delves into the biological activity of this compound, analyzing its mechanisms, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C13H14N2O. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in signal transduction pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular responses to hormones or neurotransmitters.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory effects on the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
Preliminary antimicrobial assays indicate that this compound possesses moderate activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
Case Studies
- Study on Anticancer Properties :
- Anti-inflammatory Research :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and receptor binding affinity |
| Methyl Phenyl | Contributes to hydrophobic interactions with target proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
